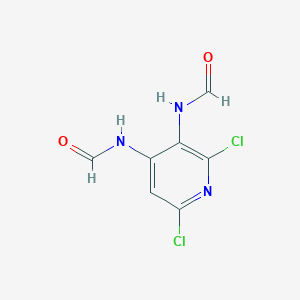
1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene is a complex organic compound with the molecular formula C33H24O3 and a molecular weight of 468.54 g/mol This compound is characterized by a benzene ring substituted with three methoxy groups and three phenylethynyl groups at alternating positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene typically involves the following steps :
Starting Materials: The synthesis begins with 1,3,5-trimethoxybenzene as the core structure.
Sonogashira Coupling Reaction: The phenylethynyl groups are introduced through a Sonogashira coupling reaction. This involves the reaction of 1,3,5-trimethoxybenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (around 80-100°C) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include quinones, reduced derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, including organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene involves its interaction with specific molecular targets and pathways . The compound’s phenylethynyl groups can engage in π-π stacking interactions with aromatic residues in proteins, influencing their conformation and activity. Additionally, the methoxy groups can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethoxybenzene: A simpler analog with only methoxy groups and no phenylethynyl substitutions.
1,3,5-Tris(phenylethynyl)benzene: Lacks the methoxy groups, providing a comparison of the effects of methoxy substitution.
Uniqueness
1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene is unique due to the combination of methoxy and phenylethynyl groups, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in materials science and molecular research.
Properties
CAS No. |
674289-05-5 |
|---|---|
Molecular Formula |
C33H24O3 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1,3,5-trimethoxy-2,4,6-tris(2-phenylethynyl)benzene |
InChI |
InChI=1S/C33H24O3/c1-34-31-28(22-19-25-13-7-4-8-14-25)32(35-2)30(24-21-27-17-11-6-12-18-27)33(36-3)29(31)23-20-26-15-9-5-10-16-26/h4-18H,1-3H3 |
InChI Key |
NRSHTOBSUXLJTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1C#CC2=CC=CC=C2)OC)C#CC3=CC=CC=C3)OC)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)



![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)

![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)
phosphanium iodide](/img/structure/B12529374.png)


